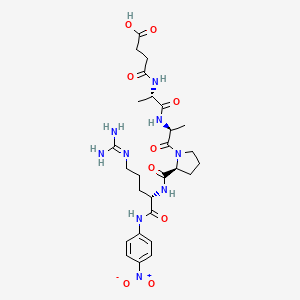

Suc-AAPR-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDPNOVUNAIPA-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Suc-AAPR-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA). It details the molecular interactions, enzymatic kinetics, and experimental protocols relevant to its use as a chromogenic substrate for trypsin and trypsin-like serine proteases. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this substrate for enzyme characterization and inhibitor screening.

Introduction

This compound is a synthetic oligopeptide substrate widely employed in biochemical assays to determine the activity of trypsin and other serine proteases with similar substrate specificity. Its design incorporates a specific amino acid sequence (Ala-Ala-Pro-Arg) that is recognized by the active site of trypsin, and a chromogenic reporter group, p-nitroaniline (pNA), which allows for a convenient and continuous spectrophotometric monitoring of enzymatic activity. The cleavage of the amide bond between the C-terminal arginine and the p-nitroaniline moiety by the enzyme results in the release of the yellow-colored pNA, the absorbance of which can be measured over time.

Core Mechanism of Action

The fundamental mechanism of action of this compound lies in its function as a specific substrate for trypsin and related proteases. Trypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of amino acids with positively charged side chains, such as lysine and arginine.

The enzymatic reaction proceeds in two main stages:

-

Binding and Acylation: The this compound substrate binds to the active site of the trypsin enzyme. The arginine residue of the substrate fits into the S1 specificity pocket of trypsin, which is deep and contains an aspartate residue (Asp189) at its base, stabilizing the positively charged guanidinium group of arginine. The catalytic triad of the enzyme (serine, histidine, and aspartate) then facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the arginine residue in the substrate. This results in the formation of a tetrahedral intermediate, followed by the release of the p-nitroaniline molecule and the formation of a transient acyl-enzyme intermediate, where the remainder of the substrate is covalently bonded to the serine residue of the enzyme.

-

Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which is activated by the histidine residue of the catalytic triad. This step regenerates the free, active enzyme and releases the Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine peptide fragment.

The rate of the overall reaction is determined by the concentration of the enzyme and the substrate, as well as the kinetic parameters of their interaction. The release of p-nitroaniline is the key event that is monitored experimentally.

Visualizing the Mechanism and Workflow

To illustrate the enzymatic cleavage process and a typical experimental workflow, the following diagrams are provided in the DOT language.

Quantitative Data

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Bovine Trypsin | 0.162 ± 0.055 | - | - | [1] |

| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide (Z-Lys-pNA) | Bovine Trypsin | 0.394 ± 0.027 (at pH 9.05) | 0.182 ± 0.005 (at pH 9.05) | 463 ± 34 (at pH 9.05) | [2] |

| Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Cathepsin G | 1.7 | - | - | [3] |

Note: The Vmax value for BAPNA hydrolysis by trypsin was reported as 1.62 ± 0.46 µM/h under the specific assay conditions.[1]

Experimental Protocols

The following is a generalized, detailed protocol for a trypsin activity assay using a chromogenic p-nitroanilide substrate like this compound, based on common laboratory practices. Researchers should optimize the specific concentrations and incubation times for their particular experimental setup.

5.1. Materials

-

Bovine Trypsin (e.g., TPCK-treated to inactivate chymotrypsin)

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

-

Stop Solution (optional): e.g., 30% acetic acid

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate or cuvettes

5.2. Reagent Preparation

-

Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store in aliquots at -20°C or -80°C. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.

-

Substrate Stock Solution: Prepare a stock solution of this compound in a solvent such as DMSO or DMF at a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentrations in the pre-warmed assay buffer. It is recommended to test a range of substrate concentrations to determine the Michaelis-Menten kinetics.

5.3. Assay Procedure (Microplate Format)

-

Set up the microplate: Add a defined volume of assay buffer to each well.

-

Add Enzyme: Add a specific volume of the diluted trypsin solution to the appropriate wells. Include wells with buffer only as a blank control.

-

Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add the this compound working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the linear range.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the sample wells at each time point.

-

Plot the change in absorbance versus time. The initial velocity (V0) of the reaction is the slope of the linear portion of this curve.

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically around 8,800 to 10,600 M-1cm-1 at 405-410 nm, but should be determined under the specific assay conditions), c is the concentration, and l is the path length of the cuvette or the well.

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed concentration of trypsin. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Conclusion

This compound serves as a valuable tool for the characterization of trypsin and related enzymes due to its specificity and the convenient chromogenic nature of its cleavage product. A thorough understanding of its mechanism of action, coupled with well-defined experimental protocols, is essential for obtaining accurate and reproducible results in research and drug development settings. This guide provides the foundational knowledge for the effective utilization of this important biochemical reagent.

References

Navigating Protease Activity: A Technical Guide to the Substrate Specificity of Suc-AAPR-pNA

For Immediate Release

This technical guide provides an in-depth analysis of the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Arginine-p-Nitroanilide (Suc-AAPR-pNA). Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the substrate's specificity, kinetic data with various proteases, and detailed experimental protocols for its application in enzyme assays.

Introduction to this compound

This compound is a synthetic tetrapeptide substrate designed for the sensitive and specific measurement of trypsin-like serine protease activity. The sequence Suc-Ala-Ala-Pro-Arg is recognized and cleaved by proteases that exhibit a preference for arginine at the P1 position of the substrate. Upon enzymatic cleavage of the amide bond between arginine and p-nitroaniline (pNA), the chromophore pNA is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity. This substrate is a valuable tool for enzyme kinetics, inhibitor screening, and quality control in both academic and industrial research settings.

Substrate Specificity and Enzyme Kinetics

The primary determinant of this compound's specificity is the arginine (Arg) residue at the P1 position, making it an excellent substrate for trypsin and other trypsin-like serine proteases. These enzymes possess a deep, negatively charged S1 binding pocket that accommodates the positively charged side chain of arginine.

While primarily designed for trypsin-like proteases, other proteases may exhibit some level of activity towards this compound. The following tables summarize the available quantitative data on the kinetic parameters of various enzymes with this substrate.

Table 1: Kinetic Parameters of Trypsin and a Trypsin Mutant with this compound

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type Trypsin | ~183 | 1.3 | ~1.4 x 10⁸ |

| Trypsin (alternate value) | 91 | - | - |

| Trypsin [C191F, C220G] | ~66.7 | 280 | ~2.38 x 10⁵ |

Table 2: Kinetic Parameters of Kallikrein-related Peptidase 4 (KLK4) with this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| KLK4 (glycan-free) | 536 ± 139 | 0.89 ± 0.08 | 1660 ± 456 |

| KLK4 (glycosylated) | 635 ± 51 | 1.99 ± 0.03 | 3134 ± 256 |

Qualitative and Semi-Quantitative Specificity Data:

-

Chymotrypsin: While its primary specificity is for large hydrophobic residues at the P1 position, chymotrypsin has been shown to hydrolyze this compound, albeit at a significantly lower rate compared to its preferred substrates like Suc-AAPF-pNA.[1][2]

-

Subtilisin B. lentus: Wild-type subtilisin does not efficiently cleave this compound. However, engineered mutants with modified S1 pockets have demonstrated significantly improved activity and selectivity for this substrate.[3]

-

Testisin: This glycosylphosphatidylinositol-anchored serine protease has been shown to have activity against this compound.[4]

Experimental Protocols

The following is a detailed methodology for a typical enzyme kinetic assay using this compound. This protocol can be adapted for various trypsin-like proteases.

3.1. Materials

-

This compound substrate

-

Purified enzyme of interest (e.g., Trypsin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.005% Triton X-100

-

Enzyme Dilution Buffer: Assay buffer used to prepare enzyme dilutions.

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

3.2. Methods

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.

-

On the day of the experiment, prepare a series of working concentrations of this compound by diluting the stock solution in Assay Buffer. The final concentrations in the assay should bracket the expected Km value of the enzyme.

-

Prepare a stock solution of the purified enzyme at a known concentration.

-

Prepare a working solution of the enzyme by diluting the stock in Enzyme Dilution Buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.

-

-

Assay Procedure:

-

Add a fixed volume of each this compound working solution to the wells of the 96-well microplate.

-

Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.

-

Immediately place the microplate in the reader and begin monitoring the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for p-nitroaniline at 405 nm (typically around 8,800 M⁻¹cm⁻¹) will be needed to convert the rate of change in absorbance to the rate of product formation.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat can then be calculated by dividing Vmax by the final enzyme concentration in the assay.

-

Visualizations

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for determining enzyme kinetics with this compound.

Conclusion

This compound is a highly effective and specific substrate for the characterization of trypsin-like serine proteases. Its use in well-defined experimental protocols allows for the accurate determination of key kinetic parameters, which is essential for basic research, drug discovery, and the development of novel therapeutics targeting these important enzymes. The data and methodologies presented in this guide provide a solid foundation for the successful application of this compound in a variety of research contexts.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Effect of Osmolytes and Guanidinium Chloride on the Enzymatic Properties of Bovine α-Chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proteolytic Activation of the Protease-activated Receptor (PAR)-2 by the Glycosylphosphatidylinositol-anchored Serine Protease Testisin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Substrate Suc-AAPR-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA), a chromogenic substrate utilized in the study of trypsin-like serine proteases. Due to the limited availability of specific data for this compound, this guide incorporates comparative data from the closely related and more extensively documented substrate, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), to provide a broader context for its application.

Core Properties and Specifications

This compound is a synthetic peptide substrate designed for the specific and sensitive detection of trypsin and trypsin-like enzyme activity. The sequence Ala-Ala-Pro-Arg is recognized and cleaved by these proteases after the arginine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, resulting in a measurable increase in absorbance.

Physicochemical Properties

| Property | Value | Source |

| Full Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide | - |

| Molecular Formula | C27H39N9O8 | MedchemExpress[1] |

| Molecular Weight | 633.65 g/mol | MedchemExpress[1] |

| Appearance | Typically a white to off-white powder | General Knowledge |

Spectrophotometric Properties of the Released Chromophore (p-Nitroaniline)

| Property | Value | Source |

| Optimal Absorption Wavelength (λmax) | 405 - 410 nm | CPC Scientific[2], MedchemExpress[3] |

| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ at 410 nm | ResearchGate[2] |

Comparative Kinetic Data

| Enzyme | Substrate | Km (Michaelis Constant) | Source |

| Cathepsin G | Suc-AAPF-pNA | 1.7 mM | Selleck Chemicals[4], MedchemExpress[3] |

| Chymotrypsin | Suc-AAPF-pNA | 60 µM | CPC Scientific[2] |

| Chymase | Suc-AAPF-pNA | 4 mM | CPC Scientific[2] |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.

| Parameter | Recommendation | Source |

| Recommended Solvent for Stock Solutions | Dimethyl sulfoxide (DMSO) | Benchchem[5] |

| General Advice for Solubilization | Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO. For aqueous assay buffers, add the DMSO stock dropwise while vortexing to prevent precipitation. The final DMSO concentration in the assay should typically be kept between 1-5% (v/v). | Benchchem[5] |

| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | Benchchem[5] |

| Storage of Lyophilized Powder | Store at -20°C, desiccated. | CPC Scientific[2] |

Enzymatic Reaction Mechanism

The hydrolysis of this compound by a trypsin-like serine protease follows a well-established catalytic mechanism involving a catalytic triad (typically Serine, Histidine, and Aspartate) in the enzyme's active site.

The process begins with the binding of the substrate to the enzyme's active site. A nucleophilic attack by the serine residue on the carbonyl carbon of the arginine in the substrate leads to the formation of a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the p-nitroaniline molecule. A water molecule then hydrolyzes the acyl-enzyme intermediate, releasing the remaining peptide fragment and regenerating the active enzyme.

Experimental Protocols

The following is a generalized protocol for a continuous kinetic assay using a chromogenic substrate like this compound. This protocol is based on methodologies described for the similar substrate Suc-AAPF-pNA and should be optimized for the specific enzyme and experimental conditions.

Reagent Preparation

-

Assay Buffer: Prepare a buffer appropriate for the enzyme of interest (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).[3] The optimal pH and buffer composition should be determined empirically for the specific enzyme.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Store in aliquots at -20°C or -80°C.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and store on ice. The final concentration of the enzyme in the assay will depend on its activity and should be determined through preliminary experiments.

Assay Procedure

-

Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture by adding the assay buffer and the substrate stock solution. The final concentration of the substrate should ideally be varied to determine kinetic parameters (e.g., 0.1 to 5 times the expected Km). Ensure the final DMSO concentration is low (e.g., <5%) to avoid enzyme inhibition.

-

Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibration.

-

Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. Mix thoroughly but gently.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm using a spectrophotometer or microplate reader. Record the absorbance at regular intervals for a set period.

Data Analysis

-

Calculate the Initial Velocity (v₀): Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.

-

Convert Absorbance to Concentration: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (v₀ = (slope / ε) * path length), where ε is the molar extinction coefficient of p-nitroaniline.

-

Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for a linear representation of the data.

Experimental Workflow

The following diagram illustrates a typical workflow for an enzyme kinetic assay using a chromogenic substrate.

This workflow outlines the key steps from reagent preparation to the final determination of kinetic parameters, providing a clear and logical sequence for conducting experiments with this compound. Researchers should adapt this workflow to their specific experimental needs and instrumentation.

References

- 1. Chymotrypsin Overview, Mechanism & Structure - Lesson | Study.com [study.com]

- 2. researchgate.net [researchgate.net]

- 3. Chymotrypsin's Catalytic Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chromogenic Substrate Suc-AAPR-pNA for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA) is a synthetic chromogenic substrate meticulously designed for the sensitive and specific measurement of trypsin and trypsin-like serine protease activity. Its utility in biochemical and clinical research is predicated on a straightforward enzymatic reaction that results in a quantifiable color change. This guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the effective use of this compound in laboratory settings.

Core Principles and Mechanism of Action

This compound is a tetrapeptide linked to a p-nitroanilide (pNA) moiety. The peptide sequence, Alanine-Alanine-Proline-Arginine, mimics the natural cleavage site for trypsin and related enzymes that exhibit specificity for arginine at the P1 position. In its intact form, this compound is colorless. Upon enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group, free p-nitroaniline is released. This product imparts a yellow color to the solution, which can be quantified spectrophotometrically. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under defined assay conditions.

The enzymatic cleavage of this compound can be visualized as follows:

Caption: Enzymatic cleavage of this compound by trypsin.

Quantitative Data

For accurate and reproducible results, understanding the physicochemical and kinetic properties of this compound is crucial. The following tables summarize key quantitative data. It is important to note that while some data is specific to this compound, other values are derived from closely related p-nitroanilide substrates and the chromogenic product itself, due to limited specific data for this compound.

Table 1: Physicochemical Properties of this compound and p-Nitroaniline

| Property | Value | Notes |

| This compound | ||

| Molecular Formula | C₂₄H₃₄N₈O₈ (example for a similar compound) | The exact formula can vary slightly based on the counter-ion. |

| Molecular Weight | ~600 g/mol (example for a similar compound) | The exact weight depends on the salt form (e.g., HCl, TFA). |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Limited solubility in aqueous buffers. | It is recommended to prepare a concentrated stock solution in DMSO. |

| Storage | Store lyophilized powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] | Protect from light and moisture. |

| p-Nitroaniline (pNA) | ||

| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ at 405 nm[2] | This value is pH-dependent and can be influenced by solution composition.[3][4] It is crucial to determine this value under specific experimental conditions or use a standard curve. |

| Absorbance Maximum (λmax) | ~381 nm[3] | Assays are typically performed at 405 nm to minimize interference from the substrate. |

Table 2: Kinetic Parameters of this compound with Trypsin

| Parameter | Value | Enzyme Source & Conditions |

| Michaelis-Menten Constant (Km) | Varies depending on the specific trypsin-like enzyme and assay conditions. | For a related substrate (BAPNA), Km values for trypsin are in the millimolar range.[5][6][7] |

| Maximum Velocity (Vmax) | Dependent on enzyme concentration and specific activity. | Must be determined experimentally for each enzyme preparation. |

| Optimal pH | 7.8 - 8.5 | Typical for trypsin activity. |

| Optimal Temperature | 25°C - 37°C | Enzyme stability should be considered at higher temperatures. |

Experimental Protocols

The following section provides a detailed methodology for a typical enzyme assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Calcium ions are important for the stability and optimal activity of trypsin.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the lyophilized powder is at room temperature before opening the vial to prevent condensation.

-

Enzyme Solution: Prepare a stock solution of trypsin or the enzyme of interest in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration in the assay will need to be optimized.

-

p-Nitroaniline Standard Curve (Optional but Recommended): Prepare a series of known concentrations of p-nitroaniline in the assay buffer to create a standard curve. This allows for the accurate conversion of absorbance values to the amount of product formed.

Experimental Workflow

The following diagram illustrates a typical workflow for a trypsin activity assay in a 96-well plate format.

Caption: A typical experimental workflow for a this compound based enzyme assay.

Detailed Assay Protocol (96-well plate format)

-

Prepare a Substrate Working Solution: Dilute the 10 mM this compound stock solution in pre-warmed assay buffer to the desired final concentration (e.g., 1 mM). It is crucial to add the DMSO stock to the buffer while vortexing to prevent precipitation.

-

Set up the Assay Plate:

-

Test Wells: Add a specific volume of your enzyme sample.

-

Blank Wells: Add the same volume of the buffer used to prepare your enzyme solution.

-

Positive Control (Optional): Add a known concentration of trypsin.

-

-

Add Assay Buffer: Add assay buffer to all wells to bring the volume to a pre-determined level (e.g., 180 µL).

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the substrate working solution to all wells to start the reaction (e.g., 20 µL for a final volume of 200 µL). Mix gently by pipetting or shaking the plate.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Take readings kinetically (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the test wells.

-

Determine the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (mol/min) = (ΔA₄₀₅/min) / ε * l

-

Where ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹) and l is the path length in cm. For a 96-well plate, the path length is dependent on the volume in the well and needs to be determined or a standard curve must be used.

-

-

Signaling Pathways

Trypsin and other proteases that cleave this compound, such as kallikrein, plasmin, and urokinase, are key players in various physiological and pathological signaling pathways.[8][9][10] A major mechanism through which these proteases exert their effects is by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[11][12]

Trypsin-PAR2 Signaling Pathway

Trypsin is a potent activator of PAR2.[13] Cleavage of the N-terminal domain of PAR2 by trypsin exposes a tethered ligand that binds to the receptor, initiating downstream signaling cascades. This pathway is implicated in processes such as inflammation, pain, and tissue repair.[13][14]

Caption: Simplified Trypsin-PAR2 signaling pathway.

Conclusion

This compound is a valuable tool for researchers studying trypsin and related proteases. Its chromogenic nature allows for a simple and continuous assay of enzyme activity. By understanding the core principles of its mechanism, the relevant quantitative parameters, and by following detailed experimental protocols, researchers can obtain reliable and reproducible data. Furthermore, elucidating the role of these proteases in signaling pathways such as the PAR system can provide critical insights into various physiological and disease processes, aiding in the development of novel therapeutic interventions.

References

- 1. Kallikreins and proteinase-mediated signaling: proteinase-activated receptors (PARs) and the pathophysiology of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kallikrein-mediated cell signalling: targeting proteinase-activated receptors (PARs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteinase-activated receptors (PARs): differential signa... [degruyterbrill.com]

- 14. researchgate.net [researchgate.net]

The Chromogenic Substrate Suc-AAPR-pNA: A Technical Guide for the Identification and Characterization of Trypsin-Like Proteases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA). This substrate is a valuable tool for the identification, characterization, and inhibition studies of trypsin-like serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes. This guide details the substrate's mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental workflows.

Core Principles and Mechanism of Action

This compound is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by trypsin-like proteases. These enzymes characteristically cleave peptide bonds C-terminal to basic amino acid residues, namely arginine (Arg) and lysine (Lys). The specificity of this compound for this class of proteases is conferred by the presence of arginine at the P1 position of the peptide sequence.

The utility of this compound as a research tool lies in its chromogenic properties. The C-terminus of the peptide is covalently linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the arginine residue and the pNA moiety by a trypsin-like protease, free pNA is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.

The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the trypsin-like protease. This principle allows for the quantitative determination of enzyme activity and the screening of potential inhibitors by monitoring the change in absorbance over time using a spectrophotometer or a microplate reader.

Quantitative Data: Kinetic Parameters of this compound

The efficiency of a protease's action on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and reflects the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of available quantitative data for the interaction of this compound and other similar p-nitroanilide substrates with various trypsin-like proteases.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |

| Trypsin (wild-type) | This compound | 32.8 | 91 | 2.77 x 10³ | [1] |

| Trypsin (K188D/D189K mutant) | This compound | 50.8 | - | - | [1] |

| Thrombin (human α) | Tos-Gly-Pro-Arg-pNA | 0.00418 | 127 | 3.04 x 10⁷ | [2] |

| Thrombin (bovine α) | Tos-Gly-Pro-Arg-pNA | 0.00361 | 100 | 2.77 x 10⁷ | [2] |

Note: Data for a wider range of trypsin-like proteases with this compound is limited in publicly available literature. The provided data for thrombin with a different arginine-pNA substrate is included for comparative purposes. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.

Experimental Protocols

General Assay for Trypsin-Like Protease Activity

This protocol provides a general framework for measuring the activity of a trypsin-like protease using this compound in a 96-well plate format.

Materials:

-

Purified trypsin-like protease

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.005% Triton X-100)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in 100% DMSO.

-

Enzyme Preparation: Prepare a stock solution of the purified trypsin-like protease in a suitable buffer and determine its protein concentration.

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the enzyme solution at various concentrations (to determine the linear range of the assay) to the appropriate wells. For a negative control, add 10 µL of the enzyme buffer without the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate Reaction: Add 10 µL of the this compound stock solution to each well to start the reaction. The final substrate concentration will be 1 mM in a total volume of 200 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).

-

Convert the rate from mOD/min to µmol/min using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 405 nm, pH 7.5). The path length for a 200 µL volume in a standard 96-well plate needs to be determined or a standard curve of pNA can be used for accurate quantification.

-

Screening for Protease Inhibitors

This protocol outlines a method for screening potential inhibitors of trypsin-like proteases using this compound.

Materials:

-

Same as the general activity assay.

-

Test compounds (potential inhibitors) dissolved in DMSO.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds as described previously.

-

Plate Setup:

-

Add 178 µL of Assay Buffer to each well.

-

Add 2 µL of the test compound dilutions (or DMSO for the vehicle control) to the appropriate wells.

-

Add 10 µL of the diluted enzyme solution to all wells except for the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the desired temperature to allow for the interaction between the enzyme and the potential inhibitors.

-

Initiate Reaction: Add 10 µL of the this compound stock solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm over time as described in the general activity assay.

-

Data Analysis:

-

Calculate the reaction velocity (V) for each well.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100 where V_inhibitor is the reaction rate in the presence of the test compound and V_DMSO is the rate of the DMSO control.

-

To determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition), plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model.

-

Troubleshooting Common Issues

-

Substrate Precipitation: this compound is hydrophobic and may precipitate in aqueous buffers. To avoid this, ensure the final DMSO concentration in the assay is sufficient to maintain solubility (typically 1-5% v/v). Add the DMSO stock solution of the substrate to the assay buffer with vigorous mixing.

-

High Background: High background absorbance can be caused by contamination of reagents or non-enzymatic hydrolysis of the substrate. Use fresh, high-quality reagents and run appropriate controls (e.g., no enzyme, no substrate).

-

Non-linear Reaction Rate: If the reaction rate is not linear, it may be due to substrate depletion or enzyme instability. Optimize the enzyme and substrate concentrations to ensure initial velocity conditions are met.

Visualization of Pathways and Workflows

Signaling Pathway: Trypsin-Like Protease Activation of PAR2

Trypsin-like proteases are key activators of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in inflammation, pain, and other cellular processes. The following diagram illustrates the canonical signaling pathway initiated by the cleavage and activation of PAR2 by a trypsin-like protease.

Caption: Canonical signaling pathway of Protease-Activated Receptor 2 (PAR2) activation by trypsin-like proteases.

Experimental Workflow: Protease Inhibitor Screening

The following diagram outlines the key steps in a typical high-throughput screening workflow to identify inhibitors of trypsin-like proteases using this compound.

Caption: A typical experimental workflow for screening inhibitors of trypsin-like proteases.

Conclusion

This compound is a specific and reliable chromogenic substrate for the study of trypsin-like proteases. Its ease of use, coupled with the ability to perform kinetic measurements in a high-throughput format, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in the identification of novel proteases, the characterization of their enzymatic activity, and the discovery of new therapeutic agents targeting this important class of enzymes.

References

The Chromogenic Substrate Suc-AAPR-pNA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chromogenic substrate Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA). Designed for researchers, scientists, and drug development professionals, this document details the substrate's mechanism of action, experimental protocols for its use in enzyme kinetics and inhibitor screening, and its application in studying critical signaling pathways.

Introduction to this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of trypsin-like serine proteases. The sequence of amino acids—Alanine-Alanine-Proline-Arginine—mimics the natural cleavage sites for a class of enzymes that play crucial roles in various physiological and pathological processes. The C-terminal p-nitroanilide (pNA) group is the key to its utility as a chromogenic substrate. When the amide bond between the arginine residue and the pNA moiety is cleaved by a target protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity.

The specificity of this compound for proteases that cleave after an arginine residue makes it an invaluable tool for studying enzymes such as urokinase-type plasminogen activator (uPA) and plasma kallikrein. These enzymes are deeply involved in processes including fibrinolysis, inflammation, blood pressure regulation, and cancer metastasis.

Core Applications

The primary applications of this compound in a research and drug development setting include:

-

Enzyme Activity Assays: Quantifying the catalytic activity of purified enzymes or enzymes present in biological samples.

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km).

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.

-

Characterization of Inhibitors: Determining the potency (IC50) and mechanism of action of inhibitory compounds.

Quantitative Data: Enzyme Specificity and Kinetics

While extensive kinetic data for this compound is not as widely published as for other substrates, its design allows for sensitive detection of trypsin-like serine proteases. The table below summarizes the known and expected target enzymes for this substrate, along with typical kinetic parameters observed for similar substrates. Researchers should determine the specific kinetic constants for their experimental conditions.

| Enzyme | Abbreviation | Typical Function | Expected Kinetic Parameters (with similar substrates) |

| Urokinase-type Plasminogen Activator | uPA | Fibrinolysis, cell migration, invasion | Km in the low millimolar to high micromolar range |

| Plasma Kallikrein | - | Inflammation, blood pressure regulation, coagulation | Km in the low millimolar to high micromolar range |

| Trypsin | - | Digestion, zymogen activation | High affinity (low Km) and high turnover (high kcat) |

Experimental Protocols

General Chromogenic Assay for Protease Activity

This protocol provides a general framework for measuring the activity of a trypsin-like protease using this compound. All steps should be performed at a constant temperature (e.g., 37°C).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

-

Purified enzyme or biological sample containing the enzyme of interest

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare serial dilutions of the enzyme in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of Assay Buffer to each well.

-

Add a specific volume of the enzyme dilution to the appropriate wells.

-

Include a "no enzyme" control well containing only Assay Buffer.

-

-

Initiate the Reaction:

-

To start the reaction, add the this compound working solution to each well.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Data Acquisition:

-

Immediately place the microplate in the plate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

For each sample, plot the absorbance at 405 nm against time.

-

The initial rate of the reaction (V0) is the slope of the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.

-

Protocol for Screening Protease Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors of a target protease.

Materials:

-

All materials from the general assay protocol.

-

Library of test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare Reagents:

-

Prepare reagents as described in the general assay protocol.

-

Prepare dilutions of the test compounds in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add Assay Buffer, the enzyme at a fixed concentration, and the test compounds at various concentrations.

-

Include a "no inhibitor" control (enzyme and buffer only) and a "no enzyme" control (buffer only).

-

Pre-incubate the enzyme with the test compounds for a specific period (e.g., 15-30 minutes) at the assay temperature.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding the this compound working solution.

-

Monitor the reaction and collect data as described in the general assay protocol.

-

-

Data Analysis:

-

Calculate the initial reaction rate for each compound concentration.

-

Determine the percentage of inhibition for each compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound

The fundamental reaction in any assay using this substrate is the enzymatic cleavage of the p-nitroanilide group.

Experimental Workflow for Protease Inhibitor Screening

The process of screening for protease inhibitors using a chromogenic substrate follows a logical and systematic workflow.

An In-depth Technical Guide to Suc-AAPR-pNA (CAS Number 131068-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide, commonly abbreviated as Suc-AAPR-pNA, is a synthetic chromogenic peptide substrate with the CAS number 131068-47-8. It is a valuable tool in biochemical and pharmaceutical research, primarily for the study of proteolytic enzymes. Its specific amino acid sequence allows for targeted interactions with certain proteases, making it a useful reagent for enzyme activity assays, kinetic studies, and inhibitor screening. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the chromophore p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 131068-47-8 | [1] |

| Molecular Formula | C₂₇H₃₉N₉O₉ | [1] |

| Molecular Weight | 633.66 g/mol | [1] |

| IUPAC Name | 4-((1-((1-(2-(((5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)imino)(hydroxy)methyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)imino)-1-hydroxypropan-2-yl)imino)-4-hydroxybutanoic acid | [2] |

| Storage Temperature | ≤ -4°C | [1] |

Biological Activity and Applications

This compound is primarily recognized as a substrate for trypsin and trypsin-like serine proteases. Trypsin, a key digestive enzyme, plays a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. The cleavage of this compound by trypsin provides a simple and reliable method for assaying trypsin activity.

Key Applications:

-

Enzyme Activity Assays: Used to measure the activity of trypsin and related proteolytic enzymes in various samples.

-

Enzyme Kinetics: Facilitates the determination of key kinetic parameters such as Kₘ and kcat, providing insights into enzyme efficiency and substrate affinity.

-

Drug Discovery: Employed in high-throughput screening campaigns to identify and characterize potential inhibitors of trypsin and other relevant proteases.

Quantitative Data: Enzyme Kinetics

The following table summarizes the known kinetic parameters for the hydrolysis of this compound by trypsin.

| Enzyme | Kₘ (mM) | kcat (s⁻¹) | Reference(s) |

| Wild-type Trypsin | 32.8 | 91 | [3][4] |

| K188D/D189K Trypsin | 50.8 | Not Reported | [3] |

Note: The precise conditions (e.g., pH, temperature, buffer composition) under which these parameters were determined were not fully detailed in the cited literature. Researchers should consider these values as a reference and may need to determine them under their specific experimental conditions.

Experimental Protocols

General Trypsin Activity Assay using this compound

This protocol is a general guideline adapted from standard procedures for trypsin assays with p-nitroanilide substrates. Optimal conditions may vary depending on the specific enzyme and experimental goals.

Materials:

-

This compound

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the Assay Buffer immediately before use. Keep the enzyme solution on ice.

-

Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂ and adjust the pH to 8.0.

-

-

Assay Protocol:

-

Set up the reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 200 µL.

-

Add 180 µL of Assay Buffer to each well.

-

Add 10 µL of the enzyme solution to each well.

-

To initiate the reaction, add 10 µL of the this compound stock solution to each well. The final substrate concentration will be 0.5 mM.

-

Immediately start monitoring the change in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The rate of p-nitroaniline release is proportional to the change in absorbance over time.

-

Calculate the enzyme activity using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm, though this can vary slightly with pH).

-

Signaling Pathways

Trypsin is known to activate cell signaling pathways, primarily through the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor. However, PAR2-independent pathways have also been identified.

Trypsin-Induced PAR2-Dependent Signaling

Trypsin cleaves the N-terminal domain of PAR2, exposing a tethered ligand that activates the receptor. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK/ERK signaling cascade, which is involved in cell proliferation and tissue repair.[5][6]

Trypsin-Induced PAR-Independent Signaling in Platelets

In platelets, trypsin can induce shape change through a signaling pathway that does not involve known Protease-Activated Receptors. This pathway is dependent on the activation of Src family kinases (SFKs) and the RhoA/p160ROCK pathway.

Experimental Workflow for Trypsin Inhibition Assay

The following diagram illustrates a typical workflow for screening potential trypsin inhibitors using this compound.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Bachem Suc-Ala-Ala-Ala-pNA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]

- 5. pnas.org [pnas.org]

- 6. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Suc-AAPR-pNA Assay: Core Principles and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Suc-Ala-Ala-Pro-Arg-p-nitroanilide (Suc-AAPR-pNA) assay, a fundamental tool for studying the activity of trypsin and trypsin-like serine proteases. The assay is widely employed in basic research, diagnostics, and drug discovery for inhibitor screening and kinetic analysis.

Core Principles of the this compound Assay

The this compound assay is a chromogenic method used to measure the enzymatic activity of proteases that specifically recognize and cleave the peptide sequence -Ala-Ala-Pro-Arg-. The core of the assay lies in the synthetic substrate, this compound. This substrate consists of a short peptide sequence (AAPR) that is recognized by the target protease, an N-terminal succinyl (Suc) protecting group, and a C-terminal p-nitroanilide (pNA) chromophore.

In its intact form, this compound is colorless. However, upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and the pNA group by a trypsin-like protease, free p-nitroaniline is released. In an alkaline buffer, p-nitroaniline exhibits a distinct yellow color, which can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease.

Enzymatic Reaction Pathway

The enzymatic hydrolysis of this compound by a trypsin-like enzyme follows a two-step mechanism characteristic of serine proteases: acylation and deacylation.

Quantitative Data

The kinetic parameters of the this compound assay are crucial for comparative studies and inhibitor characterization. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Enzyme | Substrate | Km (mM) | Notes |

| Wild-type Trypsin | This compound | 32.8 | Data obtained for wild-type and a specific mutant trypsin. |

| K188D/D189K Trypsin | This compound | 50.8 | A mutant form of trypsin. |

| Chymotrypsin | Suc-AAPF-pNA | 0.06 | For comparison; Suc-AAPF-pNA is a substrate for chymotrypsin-like enzymes.[1] |

| Cathepsin G | Suc-AAPF-pNA | 1.7 | For comparison.[1] |

| Chymase | Suc-AAPF-pNA | 4.0 | For comparison.[1] |

Experimental Protocols

This section provides a detailed methodology for performing a standard this compound assay to determine the activity of trypsin or a trypsin-like protease.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2. Calcium ions are important for the stability and optimal activity of trypsin.

-

Substrate Stock Solution (10 mM): Due to the poor aqueous solubility of this compound, a stock solution is typically prepared in an organic solvent.

-

Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

-

Add an appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin) in a suitable buffer (e.g., 1 mM HCl) at a concentration appropriate for the assay. The final enzyme concentration in the assay will need to be optimized.

-

Inhibitor Stock Solution (for inhibition assays): Dissolve the test inhibitor in a suitable solvent (e.g., DMSO or assay buffer) at a known concentration.

Assay Procedure

The following protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

Inhibitor solution or vehicle (e.g., DMSO) for control wells.

-

Enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and inhibitor (if present) to interact and to bring the reaction mixture to the optimal temperature.

-

Initiate the Reaction: Start the enzymatic reaction by adding the this compound substrate working solution to each well. The working solution is prepared by diluting the stock solution in the assay buffer to the desired final concentration. It is crucial to prepare this solution fresh.

-

Data Acquisition: Immediately after adding the substrate, measure the absorbance at 405 nm using a microplate reader. The measurement can be performed in two modes:

-

Kinetic Mode: The absorbance is measured at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes). This is the preferred method as it provides the initial reaction rate.

-

Endpoint Mode: The reaction is allowed to proceed for a fixed amount of time and then stopped by adding a stopping reagent (e.g., 2% acetic acid). The final absorbance is then measured.

-

-

Data Analysis:

-

For kinetic data, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

For inhibitor screening, calculate the percentage of inhibition relative to the control (no inhibitor) wells.

-

Applications in Drug Discovery and Research

The this compound assay is a versatile tool with numerous applications:

-

Enzyme Kinetics: Determination of key kinetic parameters such as Km and Vmax for trypsin and related proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.

-

Mechanism of Inhibition Studies: Characterization of the mode of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).

-

Quality Control: Assessing the activity and purity of enzyme preparations.

-

Diagnostic Assays: In some contexts, the activity of specific proteases in biological samples can be indicative of certain disease states.

Conclusion

The this compound assay provides a robust, sensitive, and straightforward method for measuring the activity of trypsin and trypsin-like proteases. Its simplicity and adaptability to high-throughput formats make it an indispensable tool in both academic research and industrial drug discovery settings. By understanding the core principles and adhering to a well-defined experimental protocol, researchers can obtain reliable and reproducible data for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for the Continuous Kinetic Assay of Serine Proteases Using Suc-AAPF-pNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) in continuous kinetic assays. This document details the principles, protocols, and data interpretation for measuring the enzymatic activity of chymotrypsin and cathepsin G. It is intended to support researchers in academic and industrial settings, particularly in the fields of enzymology and drug discovery.

Introduction

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a widely used chromogenic substrate for the sensitive and continuous measurement of proteolytic activity of chymotrypsin and chymotrypsin-like serine proteases, such as cathepsin G. The peptide sequence is specifically designed to be recognized and cleaved by these enzymes. The cleavage of the amide bond C-terminal to the phenylalanine residue by the protease releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1] This assay is highly adaptable for high-throughput screening (HTS) of enzyme inhibitors, a critical step in drug discovery and development.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the Suc-AAPF-pNA substrate by a chymotrypsin-like serine protease. The reaction proceeds as follows:

Suc-Ala-Ala-Pro-Phe-pNA + H₂O ---(Enzyme)---> Suc-Ala-Ala-Pro-Phe-OH + p-nitroaniline

The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, allowing for the sensitive detection of enzymatic activity in real-time.

Signaling Pathways

Chymotrypsin in Digestion

Chymotrypsin is a key digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen. Upon secretion into the small intestine, it is activated by trypsin. Active chymotrypsin plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.

Caption: Activation of chymotrypsinogen to chymotrypsin in the small intestine and its role in protein digestion.

Cathepsin G in Inflammation

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It is involved in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling. Upon neutrophil activation, cathepsin G is released into the extracellular space where it can degrade extracellular matrix components, process cytokines and chemokines, and activate cell surface receptors, thereby modulating the inflammatory response.

Caption: Release of Cathepsin G from neutrophils and its pro-inflammatory functions.

Experimental Protocols

Materials and Reagents

-

Suc-AAPF-pNA (MW: 624.65 g/mol )

-

α-Chymotrypsin (from bovine pancreas)

-

Cathepsin G (human neutrophil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl buffer

-

Sodium phosphate buffer

-

NaCl

-

CaCl₂

-

96-well microplates (clear, flat-bottom)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve 6.25 mg of Suc-AAPF-pNA in 1 mL of anhydrous DMSO. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solutions:

-

Chymotrypsin: Prepare a stock solution of 1 mg/mL in 1 mM HCl. Store at 2-8°C for up to a week. For long-term storage, aliquot and store at -20°C or -80°C.

-

Cathepsin G: Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the supplier (e.g., 50 mM sodium acetate, pH 5.5, containing 0.1 M NaCl). Aliquot and store at -70°C.

-

-

Assay Buffers:

-

Chymotrypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Cathepsin G Assay Buffer: 100 mM Tris-HCl, 500 mM NaCl, pH 7.5.[2]

-

Experimental Workflow

Caption: A streamlined workflow for performing the Suc-AAPF-pNA continuous kinetic assay.

Assay Protocol for Chymotrypsin

-

Prepare a working solution of chymotrypsin by diluting the stock solution in the chymotrypsin assay buffer to the desired concentration (e.g., 10 nM final concentration).[3]

-

Add the following to each well of a 96-well plate:

-

Assay buffer

-

Inhibitor or vehicle (e.g., DMSO)

-

Chymotrypsin working solution

-

-

The total volume in each well before adding the substrate should be 180 µL.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Prepare the substrate working solution by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 150 µM).[3]

-

Initiate the reaction by adding 20 µL of the substrate working solution to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 20-30 seconds for 5-10 minutes at 25°C.

Assay Protocol for Cathepsin G

-

Prepare a working solution of cathepsin G by diluting the stock solution in the cathepsin G assay buffer to the desired concentration.

-

Add the following to each well of a 96-well plate:

-

Assay buffer

-

Inhibitor or vehicle

-

Cathepsin G working solution

-

-

The total volume in each well before adding the substrate should be 180 µL.

-

Pre-incubate the plate at 37°C for 10-15 minutes.[4]

-

Prepare the substrate working solution by diluting the 10 mM stock solution in the assay buffer. A final substrate concentration around the Kₘ value is recommended for inhibitor screening.

-

Initiate the reaction by adding 20 µL of the substrate working solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at 405 nm kinetically.

Data Presentation and Analysis

Calculation of Enzyme Activity

The rate of the enzymatic reaction (velocity, V) is determined from the linear portion of the absorbance versus time plot (ΔA₄₀₅/min). The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law:

A = εbc

where:

-

A is the absorbance

-

ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹)

-

b is the path length of the light in the well (cm)

-

c is the concentration of p-nitroaniline (M)

Enzyme activity can be expressed in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific temperature and pH.

Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ) can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Kₘ) is a measure of the enzyme's overall efficiency.

Table 1: Kinetic Constants for Chymotrypsin and Cathepsin G with Suc-AAPF-pNA

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |

| α-Chymotrypsin | 60[5][6][7] | 27 | 4.5 x 10⁵ | pH 8.0, 25°C |

| Cathepsin G | 1700[5][6][7] | N/A | N/A | pH 7.5, 25°C |

Note: kcat and kcat/Kₘ values can vary depending on the specific enzyme preparation and assay conditions. "N/A" indicates that reliable data from the search results for this specific substrate was not available.

Inhibitor Analysis

For drug development professionals, this assay is invaluable for determining the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme activity at various concentrations of the inhibitor. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ is calculated by fitting the data to a dose-response curve.

Table 2: Examples of Inhibitors for Chymotrypsin and Cathepsin G

| Enzyme | Inhibitor | Type of Inhibition | Kᵢ | IC₅₀ |

| α-Chymotrypsin | Chymostatin | Competitive, Slow-binding | 0.4 nM[8] | N/A |

| α-Chymotrypsin | α₁-Antichymotrypsin (Serpin) | Suicide Substrate | N/A | N/A |

| Cathepsin G | Chymostatin | Competitive, Slow-binding | 150 nM[8] | N/A |

| Cathepsin G | SerpinB1 | Irreversible | N/A | N/A |

| Cathepsin G | SerpinB6 | Irreversible | N/A | N/A |

Note: Kᵢ and IC₅₀ values are highly dependent on the assay conditions, particularly the substrate concentration. "N/A" indicates that specific values were not available in the search results for assays using Suc-AAPF-pNA.

Conclusion

The continuous kinetic assay using Suc-AAPF-pNA is a robust, sensitive, and reproducible method for characterizing the activity of chymotrypsin and cathepsin G. The detailed protocols and data analysis guidelines provided in these application notes are intended to facilitate the successful implementation of this assay in both basic research and drug discovery settings. The adaptability of this assay to a high-throughput format makes it particularly suitable for the screening of large compound libraries to identify novel protease inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cathepsin G inhibition by Serpinb1 and Serpinb6 prevent programmed necrosis in neutrophils and monocytes and reduce GSDMD-driven inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Suc-AAPF-pNA - Biochemicals - CAT N°: 14993 [bertin-bioreagent.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using Suc-AAPR-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-AAPR-pNA) is a valuable tool for the high-throughput screening (HTS) and characterization of inhibitors targeting trypsin-like serine proteases. These proteases play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, inflammation, and viral entry, making them attractive targets for therapeutic intervention. The enzymatic cleavage of this compound at the C-terminal of the arginine residue by a target protease releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the protease activity. This principle forms the basis of a simple, robust, and automatable assay suitable for HTS campaigns to identify novel protease inhibitors.

Principle of the Assay

The assay is a colorimetric method that quantifies the enzymatic activity of trypsin-like serine proteases. In the absence of an inhibitor, the protease cleaves the amide bond between the arginine residue of this compound and the p-nitroaniline group. The liberated pNA has a distinct yellow color, and its concentration can be determined by measuring the absorbance of light at 405 nm. When an inhibitory compound is present, the rate of substrate cleavage is reduced, leading to a slower increase in absorbance. The potency of the inhibitor is determined by quantifying this reduction in enzymatic activity.

Featured Application: Human Airway Trypsin-like (HAT) Protease

Human Airway Trypsin-like (HAT) protease, a type II transmembrane serine protease, is an important therapeutic target implicated in respiratory diseases. HAT is involved in the activation of viral envelope proteins, such as the hemagglutinin of influenza viruses and the spike protein of coronaviruses, facilitating viral entry into host cells. Furthermore, HAT can activate Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on airway epithelial cells. This activation triggers downstream signaling cascades that lead to inflammation, mucus hypersecretion, and airway remodeling.[1][2][3][4] Therefore, inhibitors of HAT have the potential to be developed as antiviral and anti-inflammatory therapeutics for respiratory illnesses.

Data Presentation

The following tables summarize the kinetic parameters of trypsin with a similar pNA substrate and the inhibitory constants of known serine protease inhibitors. Note that the specific substrate used in these studies may differ from this compound, which can influence the absolute values. However, they provide a valuable reference for expected inhibitor potencies.

Table 1: Kinetic Parameters of Bovine Trypsin

| Substrate | K_m_ (mM) | V_max_ (µM/min) |

| N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 0.12 | 0.079 |

Data obtained from studies on immobilized trypsin and may vary for free enzyme in solution.

Table 2: Inhibitory Activity of Common Serine Protease Inhibitors against Trypsin

| Inhibitor | IC_50_ | K_i_ | Substrate Used |

| Aprotinin | 0.06 - 0.80 µM | 0.06 pM | N-α-Benzoyl-DL-arginine p-nitroanilide (BAPNA) |

| Leupeptin | ~0.8 µM | 3.5 nM | Not Specified |